Cas no 1461705-03-2 (2-2-(methylamino)ethylbenzoic acid hydrochloride)
2-2-(methylamino)ethylbenzoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-[2-(methylamino)ethyl]-, hydrochloride (1:1)
- 2-2-(methylamino)ethylbenzoic acid hydrochloride
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- Inchi: 1S/C10H13NO2.ClH/c1-11-7-6-8-4-2-3-5-9(8)10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H
- InChI Key: XAQPVLRMCVHENG-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1C(=O)O)CNC.Cl
2-2-(methylamino)ethylbenzoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-134830-0.05g |
2-[2-(methylamino)ethyl]benzoic acid hydrochloride |
1461705-03-2 | 90% | 0.05g |
$174.0 | 2023-06-08 | |
| Enamine | EN300-134830-0.1g |
2-[2-(methylamino)ethyl]benzoic acid hydrochloride |
1461705-03-2 | 90% | 0.1g |
$257.0 | 2023-06-08 | |
| Enamine | EN300-134830-0.25g |
2-[2-(methylamino)ethyl]benzoic acid hydrochloride |
1461705-03-2 | 90% | 0.25g |
$367.0 | 2023-06-08 | |
| Enamine | EN300-134830-0.5g |
2-[2-(methylamino)ethyl]benzoic acid hydrochloride |
1461705-03-2 | 90% | 0.5g |
$579.0 | 2023-06-08 | |
| Enamine | EN300-134830-1.0g |
2-[2-(methylamino)ethyl]benzoic acid hydrochloride |
1461705-03-2 | 90% | 1g |
$743.0 | 2023-06-08 | |
| Enamine | EN300-134830-2.5g |
2-[2-(methylamino)ethyl]benzoic acid hydrochloride |
1461705-03-2 | 90% | 2.5g |
$1454.0 | 2023-06-08 | |
| Enamine | EN300-134830-5.0g |
2-[2-(methylamino)ethyl]benzoic acid hydrochloride |
1461705-03-2 | 90% | 5g |
$2152.0 | 2023-06-08 | |
| Enamine | EN300-134830-10.0g |
2-[2-(methylamino)ethyl]benzoic acid hydrochloride |
1461705-03-2 | 90% | 10g |
$3191.0 | 2023-06-08 | |
| Enamine | EN300-134830-50mg |
2-[2-(methylamino)ethyl]benzoic acid hydrochloride |
1461705-03-2 | 90.0% | 50mg |
$174.0 | 2023-09-30 | |
| Enamine | EN300-134830-100mg |
2-[2-(methylamino)ethyl]benzoic acid hydrochloride |
1461705-03-2 | 90.0% | 100mg |
$257.0 | 2023-09-30 |
2-2-(methylamino)ethylbenzoic acid hydrochloride Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-2-(methylamino)ethylbenzoic acid hydrochloride
2-(2-(Methylamino)ethyl)benzoic acid hydrochloride (CAS No. 1461705-03-2): A Comprehensive Overview
In the realm of pharmaceutical intermediates and fine chemicals, 2-(2-(methylamino)ethyl)benzoic acid hydrochloride (CAS 1461705-03-2) has garnered significant attention due to its versatile applications in drug discovery and organic synthesis. This compound, often abbreviated as MAEB hydrochloride, belongs to the class of benzoic acid derivatives, which are widely explored for their bioactive properties. Researchers and manufacturers alike are increasingly interested in this molecule, particularly for its role in developing central nervous system (CNS) therapeutics and enzyme inhibitors.
The structural uniqueness of 2-(2-(methylamino)ethyl)benzoic acid hydrochloride lies in its combination of a benzoic acid scaffold with an ethylmethylamine side chain, making it a valuable building block for structure-activity relationship (SAR) studies. Recent trends in AI-driven drug design and computational chemistry have further amplified its relevance, as virtual screening platforms frequently highlight such fragments for lead optimization. Notably, its hydrochloride salt form enhances solubility, a critical factor in preclinical formulations.
From a synthetic perspective, CAS 1461705-03-2 is synthesized via reductive amination or N-alkylation protocols, with yields optimized through green chemistry approaches. Industry reports indicate growing demand for this compound in contract research organizations (CROs), especially for projects targeting G protein-coupled receptors (GPCRs)—a hot topic in 2024 drug development pipelines. Its logP value and hydrogen bonding capacity align well with Lipinski’s Rule of Five, a frequent search term among medicinal chemists.
Analytical characterization of MAEB hydrochloride typically involves HPLC purity testing (≥98%) and NMR spectroscopy, with data often shared in open-access chemistry databases. The compound’s stability under accelerated storage conditions makes it suitable for global supply chains, addressing another trending concern: pharmaceutical cold chain logistics. Furthermore, its compatibility with continuous flow chemistry systems positions it favorably for Industry 4.0 applications.
Emerging applications include its use as a precursor for fluorescent probes in bioimaging—a field gaining traction due to advancements in cancer diagnostics. Patent analyses reveal that derivatives of 2-(2-(methylamino)ethyl)benzoic acid are being evaluated for neuroprotective effects, coinciding with rising public interest in neurodegenerative disease research. This aligns with Google Scholar metrics showing increased searches for blood-brain barrier (BBB) penetrant molecules.
Regulatory-wise, 1461705-03-2 complies with REACH and FDA guidelines for non-clinical testing, though users should always verify country-specific chemical regulations. The compound’s MSDS emphasizes standard lab safety protocols, reflecting the broader industry shift toward ESG-compliant practices. Its gram-to-kilogram scalability makes it equally viable for academic labs and GMP manufacturing facilities.
In conclusion, 2-(2-(methylamino)ethyl)benzoic acid hydrochloride exemplifies how small molecule intermediates drive innovation across biopharma and material science. With the global pharmaceutical intermediates market projected to exceed $40 billion by 2027, compounds like CAS 1461705-03-2 will remain pivotal in addressing unmet medical needs through rational drug design.
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